2-(Benzhydryloxy)-N-methylethanamine hydrochloride, with the CAS number 53499-40-4, is a chemical compound that belongs to the class of antihistamines. It is characterized by its molecular formula and a molecular weight of approximately 277.79 g/mol. The compound is primarily used in pharmacological applications, particularly in the development of medications targeting histamine receptors.
This compound is classified as an H1-antihistamine and is related to diphenhydramine, a well-known antihistamine used for allergy relief. Its structure includes a benzhydryloxy group, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability for pharmaceutical formulations .
The synthesis of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reaction and assess product purity .
The molecular structure of 2-(Benzhydryloxy)-N-methylethanamine hydrochloride can be represented as follows:
The compound exhibits a complex structure with multiple aromatic rings contributing to its pharmacological properties. The presence of the chlorine atom in the hydrochloride form increases its reactivity .
2-(Benzhydryloxy)-N-methylethanamine hydrochloride participates in various chemical reactions typical for amines and ethers:
Reactions involving this compound are often studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and identify functional groups .
As an H1-antihistamine, 2-(Benzhydryloxy)-N-methylethanamine hydrochloride works by blocking histamine receptors in the body:
Studies indicate that compounds like this one can also exhibit sedative effects due to their ability to cross the blood-brain barrier, influencing central nervous system activity .
2-(Benzhydryloxy)-N-methylethanamine hydrochloride is primarily utilized in:
The compound is systematically named as 2-(benzhydryloxy)-N-methylethanamine hydrochloride, reflecting its core structure: a benzhydryl ether group (diphenylmethyl) linked to the oxygen atom of a 2-aminoethoxy chain, with a methyl substituent on the amine nitrogen, and a hydrochloride salt. Common synonyms include:
Table 1: Official and Common Synonyms | Systematic Name | Trivial Names | Registry Numbers | |----------------------|-------------------|----------------------| | 2-(Benzhydryloxy)-N-methylethanamine hydrochloride | N-Desmethyl Diphenhydramine HCl | CAS 53499-40-4 [2] [9] | | | 2-(Benzhydryloxy)-N-methylethanamine HCl | |
The molecular formula C₁₆H₂₀ClNO comprises:
The molecular weight is 277.79 g/mol, calculated as:(16×12.01) + (20×1.01) + 35.45 + 14.01 + 16.00 = 277.79 g/mol [2] [9]. This mass is confirmed via high-resolution mass spectrometry (HRMS) in supplier documentation [3].
Structural Descriptors:
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl [9] OARUOQLHKTZEIM-UHFFFAOYSA-N [3] [7] InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H [7] Spectroscopic Data:
This compound is a monomethylated analogue of diphenhydramine (where the amine is dimethylated). Key comparisons:
Table 2: Structural and Property Comparison with Analogues | Feature | 2-(Benzhydryloxy)-N-methylethanamine HCl | Diphenhydramine HCl | Benzhydramine HCl | |-------------|---------------------------------------------|--------------------------|------------------------| | Amine Group | –NHCH₃ (Secondary amine) | –N(CH₃)₂ (Tertiary amine) | –N(CH₃)₂ (Tertiary amine) | | Molecular Formula | C₁₆H₂₀ClNO | C₁₇H₂₂ClNO | C₁₇H₂₂ClNO | | Molecular Weight | 277.79 g/mol | 291.82 g/mol | 291.82 g/mol | | Key Structural Role | Metabolic intermediate of diphenhydramine | H₁ antagonist/antihistamine | Diphenhydramine analogue |
Impact of Methylation:
Table 3: Summary of Compound Identifiers | Identifier Type | Value | |---------------------|------------| | IUPAC Name | 2-(Benzhydryloxy)-N-methylethanamine hydrochloride | | CAS No. | 53499-40-4 | | Molecular Formula | C₁₆H₂₀ClNO | | Molecular Weight | 277.79 g/mol | | SMILES | CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.[H]Cl | | InChIKey | OARUOQLHKTZEIM-UHFFFAOYSA-N |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1